2-Aminohexafluoropropan-2-ol
Overview
Description
2-Aminohexafluoropropan-2-ol is a fluorinated compound that is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of multiple fluorine atoms can significantly alter the physical and chemical properties of a molecule, often leading to increased stability and bioactivity. While the provided papers do not directly discuss 2-Aminohexafluoropropan-2-ol, they do provide insights into the synthesis, structure, and reactivity of related fluorinated compounds, which can be informative for understanding 2-Aminohexafluoropropan-2-ol.
Synthesis Analysis
The synthesis of fluorinated compounds can be challenging due to the reactivity of fluorine. However, several methods have been developed to incorporate fluorine atoms into organic molecules. For example, the paper titled "Efficient synthesis of (R)-3-amino-1,1,1-trifluoropropan-2-ol via a Dakin–West reaction followed by enantioselective reduction" describes a chromatography-free asymmetric synthesis of a trifluorinated amino alcohol, which could be a close relative to 2-Aminohexafluoropropan-2-ol. This synthesis involves a modified Dakin–West reaction and an asymmetric hydrogenation or enzymatic reduction, highlighting the potential synthetic routes that could be adapted for the synthesis of 2-Aminohexafluoropropan-2-ol.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often unique due to the strong electronegativity of fluorine. In the paper "The difluoromethylenephosphonate moiety as a phosphate mimic: X-ray structure of 2-amino-1,1-difluoroethylphosphonic acid" , the X-ray crystal structure of a difluorinated amino phosphonic acid is discussed, providing insights into the bond angles and mimicry of phosphate by phosphonates. This information can be extrapolated to understand the potential molecular geometry and electronic structure of 2-Aminohexafluoropropan-2-ol.
Chemical Reactions Analysis
Fluorinated compounds can undergo various chemical reactions, often with unique selectivity and reactivity due to the influence of fluorine atoms. The paper "Regioselective Synthesis of Stable 2-(Trifluoromethyl)-2,3-dihydro-1H-pyrrol-2-ols and Derived Fluorinated Heterocycles" discusses the regioselective reactions of trifluoromethylated compounds to produce fluorinated heterocycles. These reactions could be relevant to the chemical reactivity of 2-Aminohexafluoropropan-2-ol, suggesting pathways for its transformation into other valuable fluorinated structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are significantly influenced by the presence of fluorine atoms. For instance, amino acid hexafluorosilicates are discussed in the paper "Amino acid hexafluorosilicates – an overview" , where the hydrogen bonding and disorder in crystal structures are analyzed. This paper provides a perspective on how fluorine atoms can affect the hydrogen bonding patterns and stability of a compound, which is relevant for understanding the properties of 2-Aminohexafluoropropan-2-ol.
Scientific Research Applications
Application Summary
The presence of the amino group (NH2) allows for the formation of bonds with other molecules, potentially leading to novel drugs. Additionally, the incorporation of fluorine atoms (F) can influence a molecule’s properties, such as increasing its metabolic stability or improving its ability to interact with biological targets.
Methods of Application
While there is no published research on the use of 2-Aminohexafluoropropan-2-ol in specific drugs yet, its structure suggests potential for further exploration. The methods of application would likely involve chemical reactions to form bonds with other molecules, taking advantage of the amino group and the fluorine atoms.
Results or Outcomes
As there is no published research on the use of 2-Aminohexafluoropropan-2-ol in specific drugs yet, there are no results or outcomes to report at this time.
Synthesis of Ethers of Hydroxypyridines
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Application Summary
2-Aminohexafluoropropan-2-ol can be used in the synthesis of ethers of hydroxypyridines via diazotization of aminopyridines and aminoquinolines under acid-free conditions . These ethers often exhibit biological activity and are currently explored as promising 19 F MRI contrast agents .
Methods of Application
The method involves diazotization of aminopyridines and aminoquinolines with t-BuONO in hexafluoropropan-2-ol in the absence of acids or other initiators . This reaction provides a general route toward 2-, 3-, and 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridines .
Results or Outcomes
The results showed that this method is a more general route that allows accessing fluoroalkoxylated heterocycles .
Self-Assembly of Aromatic Dipeptides
Specific Scientific Field
This application is in the field of Biochemistry .
Application Summary
2-Aminohexafluoropropan-2-ol can induce self-assembly of an aromatic dipeptide, namely Tyr–Phe (YF), with different morphologies . These self-assembled structures have potential applications as biomaterials .
Methods of Application
The method involves incubating YF in neat 2-Aminohexafluoropropan-2-ol and observing the self-assembled structures at different time intervals .
Results or Outcomes
The results showed that 2-Aminohexafluoropropan-2-ol can produce self-assembled structures with different morphologies during solvent evaporation . The self-assembled structures derived from 2-Aminohexafluoropropan-2-ol solution are more highly ordered and crystalline in nature than those derived from other solvents .
Organic Synthesis
2-Aminohexafluoropropan-2-ol is a specialty solvent for organic synthesis, particularly for reactions involving oxidations and strong electrophiles .
Application Summary
For example, 2-Aminohexafluoropropan-2-ol enhances the reactivity of hydrogen peroxide as applied to Baeyer-Villiger oxidation of cyclic ketones .
Methods of Application
The method involves using 2-Aminohexafluoropropan-2-ol as a solvent in the Baeyer-Villiger oxidation of cyclic ketones with hydrogen peroxide .
Results or Outcomes
The results showed that 2-Aminohexafluoropropan-2-ol enhances the reactivity of hydrogen peroxide, making it a useful solvent for this type of reaction .
Proteomics Research
2-Aminohexafluoropropan-2-ol is used in proteomics research .
Application Summary
Proteomics is the large-scale study of proteins, particularly their structures and functions. 2-Aminohexafluoropropan-2-ol can be used in various proteomics research applications .
Methods of Application
The specific methods of application in proteomics research would depend on the particular experiment or study being conducted .
Results or Outcomes
As 2-Aminohexafluoropropan-2-ol is used as a biochemical in proteomics research, the results or outcomes would vary depending on the specific research study .
Safety And Hazards
properties
IUPAC Name |
2-amino-1,1,1,3,3,3-hexafluoropropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F6NO/c4-2(5,6)1(10,11)3(7,8)9/h11H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENSSLIXPGVLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F6NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382093 | |
Record name | 2-Aminohexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminohexafluoropropan-2-ol | |
CAS RN |
31253-34-6 | |
Record name | 2-Aminohexafluoropropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminohexafluoroisopropanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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